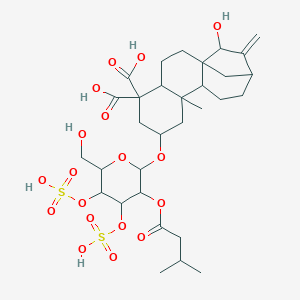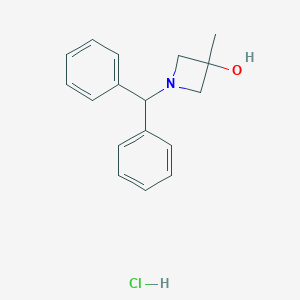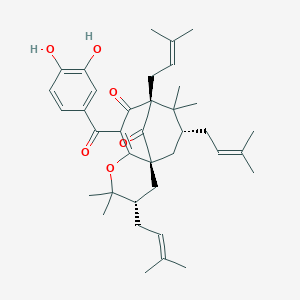
Carbamazepina-D10
Descripción general
Descripción
Carbamazepina-d10: es una forma deuterada de carbamazepina, un fármaco anticonvulsivo y estabilizador del estado de ánimo. Los átomos de deuterio reemplazan a los átomos de hidrógeno en la molécula de carbamazepina, lo que la hace útil como estándar interno en espectrometría de masas para la cuantificación de carbamazepina. Este compuesto se utiliza principalmente en la investigación científica para estudiar la farmacocinética y las vías metabólicas de la carbamazepina .
Aplicaciones Científicas De Investigación
La carbamazepina-d10 se utiliza ampliamente en la investigación científica para diversas aplicaciones, incluyendo:
Estudios Farmacocinéticos: Utilizada como estándar interno en espectrometría de masas para estudiar la absorción, distribución, metabolismo y excreción de la carbamazepina.
Análisis de Vías Metabólicas: Ayuda a identificar y cuantificar los metabolitos de la carbamazepina en muestras biológicas.
Toxicología Clínica: Utilizada en el monitoreo de fármacos terapéuticos para garantizar la dosificación adecuada y evitar la toxicidad.
Estudios Ambientales: Utilizada para rastrear la presencia y el destino de la carbamazepina en muestras ambientales como el agua y el suelo
Mecanismo De Acción
El mecanismo de acción de la carbamazepina-d10 es similar al de la carbamazepina. Actúa principalmente inhibiendo los canales de sodio dependientes de voltaje, lo que reduce la propagación de la actividad eléctrica anormal en el cerebro. Esta acción ayuda a controlar las convulsiones y estabilizar el estado de ánimo en pacientes con epilepsia y trastorno bipolar. Los átomos de deuterio en la this compound no alteran significativamente su actividad farmacológica, pero la hacen útil para el rastreo y la cuantificación en estudios de investigación .
Análisis Bioquímico
Biochemical Properties
Carbamazepine-D10, like its parent compound Carbamazepine, interacts with various enzymes and proteins. It has been found to induce significant changes in the hepatic antioxidant status of fish subjected to environmentally relevant concentrations . The interactions of Carbamazepine-D10 with these biomolecules can lead to alterations in enzymatic and non-enzymatic biomarkers of oxidative defense, toxicant biotransformation, and organ and tissue damage .
Cellular Effects
Carbamazepine-D10 can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause oxidative stress and damage to liver tissues in non-target freshwater organisms .
Molecular Mechanism
At the molecular level, Carbamazepine-D10 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can lead to alterations in the activity of various enzymes and proteins, impacting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carbamazepine-D10 can change over time. Studies have shown that it can induce a significant change in the hepatic antioxidant status of fish subjected to environmentally relevant concentrations . This suggests that Carbamazepine-D10 may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Carbamazepine-D10 can vary with different dosages in animal models. For instance, it has been found to reduce the occurrence of seizures in mouse models of tonic-clonic, or maximal electroshock-induced, seizures .
Metabolic Pathways
Carbamazepine-D10 is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de carbamazepina-d10 implica la incorporación de átomos de deuterio en la molécula de carbamazepina. Esto se puede lograr a través de varios métodos, incluyendo:
Reacciones de Intercambio de Deuterio: Este método implica el intercambio de átomos de hidrógeno con deuterio en presencia de una fuente de deuterio como el óxido de deuterio (D2O) o solventes deuterados.
Reactivos Deuterados: El uso de reactivos deuterados en la síntesis de carbamazepina también puede introducir átomos de deuterio en el producto final.
Métodos de Producción Industrial: La producción industrial de this compound típicamente involucra reacciones de intercambio de deuterio a gran escala bajo condiciones controladas para asegurar una alta pureza y rendimiento. El proceso puede incluir:
Deuteración Catalítica: Utilizando catalizadores para facilitar el intercambio de hidrógeno con deuterio.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr el nivel de pureza deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones: La carbamazepina-d10 experimenta varias reacciones químicas similares a la carbamazepina, incluyendo:
Oxidación: La this compound puede oxidarse para formar carbamazepina-10,11-epóxido, un metabolito mayor.
Reducción: Las reacciones de reducción pueden convertir la this compound de nuevo a su compuesto original.
Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos aromáticos o en el grupo amida.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2).
Agentes Reductores: Como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).
Reactivos de Sustitución: Como halógenos o nucleófilos en condiciones ácidas o básicas.
Productos Mayores:
Carbamazepina-10,11-epóxido: Formado a través de la oxidación.
Carbamazepina Reducida: Formada a través de reacciones de reducción.
Derivados Sustituidos: Formados a través de reacciones de sustitución
Comparación Con Compuestos Similares
La carbamazepina-d10 se compara con otros compuestos similares como:
Oxcarbazepina: Un anticonvulsivo estructuralmente relacionado con un mecanismo de acción similar, pero con diferentes vías metabólicas.
Acetato de Eslicarbazepina: Otro compuesto relacionado con una mayor selectividad para el estado inactivo de los canales de sodio, lo que ofrece potencialmente menos efectos secundarios.
Gabapentina: Un anticonvulsivo con un mecanismo de acción diferente, que afecta principalmente a los canales de calcio.
Singularidad: La singularidad de la this compound radica en su etiquetado de deuterio, lo que la convierte en una herramienta invaluable para la cuantificación precisa y el rastreo en estudios farmacocinéticos y metabólicos. Esta propiedad no la comparten sus contrapartes no deuteradas .
Propiedades
IUPAC Name |
1,2,3,4,5,6,7,8,9,10-decadeuteriobenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGPTBGBLSHEPO-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C(=C(C(=C3N2C(=O)N)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497060 | |
| Record name | Carbamazepine-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132183-78-9 | |
| Record name | 5H-Dibenz[b,f]azepine-1,2,3,4,6,7,8,9,10,11-d10-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132183-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamazepine-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 132183-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















